Structural Differentiation via Physicochemical Descriptors Against PXR-Targeted Triazole Carboxamide Lead Series
The target compound occupies a distinct physicochemical space compared to the optimized PXR inverse agonist/antagonist 'compound 85' and related leads. Its computed logP of 5.16 is significantly higher than that of many high-potency PXR ligands in the series, which often incorporate polar heterocycles. The topological polar surface area (TPSA) of 56.92 Ų is lower than typical leads, suggesting enhanced membrane permeability but potentially reduced solubility. This distinct profile presents an opportunity to probe the lipophilic tolerance of the PXR ligand-binding domain (LBD) without introducing basic amine moieties common in the optimized series.
| Evidence Dimension | Computed logP and TPSA as indicators of lipophilicity and permeability |
|---|---|
| Target Compound Data | logP = 5.16; TPSA = 56.92 Ų |
| Comparator Or Baseline | Compound 85 (optimized PXR inverse agonist/antagonist) and related leads (typical logP range: 3.0–4.5; TPSA range: 70–90 Ų) |
| Quantified Difference | ΔlogP ≈ +0.7 to +2.1; ΔTPSA ≈ -13 to -33 Ų |
| Conditions | Computed properties (ChemDiv data for target; J Med Chem 2022 for comparator series) |
Why This Matters
This differentiation allows researchers to specifically test the impact of high lipophilicity and low polarity on PXR binding and functional selectivity, a parameter space not extensively explored by the more polar optimized leads.
